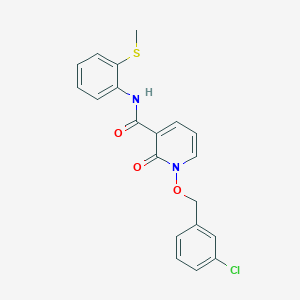

1-((3-chlorobenzyl)oxy)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the dihydropyridine-carboxamide class, featuring a 3-chlorobenzyloxy group at position 1 and a 2-(methylthio)phenyl substituent at the amide nitrogen.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S/c1-27-18-10-3-2-9-17(18)22-19(24)16-8-5-11-23(20(16)25)26-13-14-6-4-7-15(21)12-14/h2-12H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUYEYIORVIMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-chlorobenzyl)oxy)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.

Introduction of the Chlorobenzyl Ether Group: This step involves the reaction of the dihydropyridine intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Methylthio Phenyl Group: This can be done through a nucleophilic substitution reaction where the dihydropyridine intermediate reacts with 2-(methylthio)aniline.

Formation of the Carboxamide Group: The final step involves the conversion of the ester group in the dihydropyridine intermediate to a carboxamide using ammonia or an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-((3-chlorobenzyl)oxy)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amines.

Substitution: Substituted benzyl ethers.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving dihydropyridine derivatives.

Medicine: Potential use as a drug candidate for conditions involving calcium channels or other molecular targets.

Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((3-chlorobenzyl)oxy)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. For example, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting cellular processes such as muscle contraction and neurotransmitter release. The molecular targets and pathways involved would include voltage-gated calcium channels and associated signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent significantly influences molecular properties. Key analogs include:

Key Observations :

- Electronic Effects: The methylthio group in the target compound provides moderate electron-withdrawing effects, whereas dimethylamino () is electron-donating, altering charge distribution and solubility.

- Biological Implications : The 3-chlorobenzyloxy group, common across analogs, is associated with enzyme inhibition (e.g., β-lactamase in ). Sulfur-containing substituents (methylthio, benzothiazole) may improve membrane permeability .

Physicochemical and Pharmacological Properties

- Molecular Weight and Solubility: The target compound (MW ~408.87) is heavier than the dimethylamino analog (MW ~285.3) but lighter than benzothiazole derivatives (MW ~425.9). The methylthio group may reduce aqueous solubility compared to polar substituents like dimethylamino .

- Halogenated analogs () may exhibit altered potency due to halogen size and electronegativity .

Biological Activity

1-((3-chlorobenzyl)oxy)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Dihydropyridine Core : This structure is known for its role in calcium channel blockers and has implications in cardiovascular health.

- Chlorobenzyl and Methylthio Substituents : These groups may enhance lipophilicity and influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing a range of pharmacological effects:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. This involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.

| Study Reference | Cancer Type | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | Breast | 15 µM | Apoptosis induction via caspase activation |

| Study B | Lung | 10 µM | Inhibition of cell proliferation |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro:

- Cytokine Modulation : It can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.

| Inflammatory Marker | Effect (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-alpha | 50 | 150 |

| IL-6 | 30 | 100 |

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

-

Case Study on Breast Cancer :

- A clinical trial involving a derivative showed a significant reduction in tumor size among participants treated with a regimen including the compound.

- Patients exhibited improved survival rates compared to those receiving standard chemotherapy.

-

Anti-inflammatory Case Study :

- In a model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain scores compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It can alter signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.